REACTION_CXSMILES
|
[OH:1][C:2]([C:9]([F:12])([F:11])[F:10])([CH2:7][CH3:8])[C:3]([NH:5][NH2:6])=[O:4].Br[C:14]#[N:15]>O>[NH2:15][C:14]1[O:4][C:3]([C:2]([OH:1])([CH2:7][CH3:8])[C:9]([F:10])([F:11])[F:12])=[N:5][N:6]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
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WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |